molecular formula C12H11BrO B14798318 2-Bromo-1-methoxy-7-methylnaphthalene

2-Bromo-1-methoxy-7-methylnaphthalene

Cat. No.: B14798318
M. Wt: 251.12 g/mol
InChI Key: BDAQLYJBPVIZAT-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxy-7-methylnaphthalene is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom, a methoxy group, and a methyl group attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methoxy-7-methylnaphthalene typically involves the bromination of 1-methoxy-7-methylnaphthalene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions using automated reactors and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methoxy-7-methylnaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed:

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Oxidation Reactions: Products include naphthalene derivatives with aldehyde or carboxylic acid functional groups.

    Reduction Reactions: Products include the corresponding hydrogenated naphthalene derivatives.

Scientific Research Applications

2-Bromo-1-methoxy-7-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: It can be used in the study of biological systems and interactions due to its aromatic nature.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-1-methoxy-7-methylnaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In oxidation reactions, the methoxy group is converted to more oxidized functional groups, altering the compound’s reactivity and properties. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-Bromo-2-methylnaphthalene: Similar structure but lacks the methoxy group.

    2-Bromo-1-methoxynaphthalene: Similar structure but lacks the methyl group.

    1-Bromo-2-naphthol: Contains a hydroxyl group instead of a methoxy group.

Uniqueness: 2-Bromo-1-methoxy-7-methylnaphthalene is unique due to the presence of both a methoxy group and a methyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a versatile intermediate in organic synthesis and various scientific applications.

Properties

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

2-bromo-1-methoxy-7-methylnaphthalene

InChI

InChI=1S/C12H11BrO/c1-8-3-4-9-5-6-11(13)12(14-2)10(9)7-8/h3-7H,1-2H3

InChI Key

BDAQLYJBPVIZAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2OC)Br

Origin of Product

United States

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